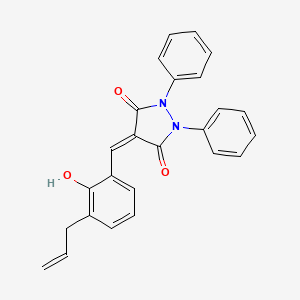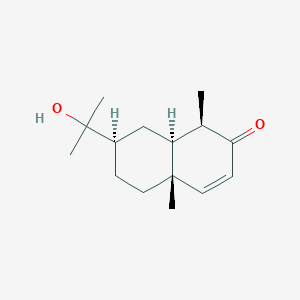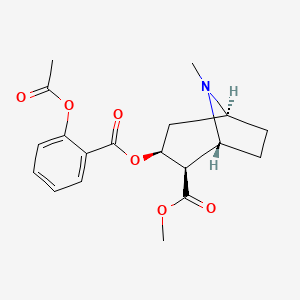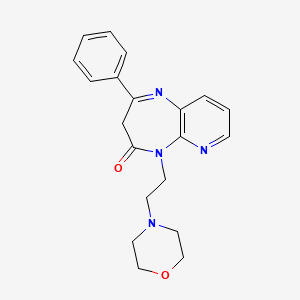
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an ethanone group, a dihydroimidazole ring, a thioether linkage, and a propoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the dihydroimidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Thioether linkage formation: The thiol group of the dihydroimidazole can be reacted with a halogenated ethanone derivative to form the thioether bond.
Introduction of the propoxyphenyl group: This step involves the reaction of the intermediate with a propoxyphenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the ethanone group, converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydroimidazole ring and thioether linkage could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-phenyl-: Lacks the propoxy group, which may affect its solubility and biological activity.
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the propoxyphenyl group in Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-propoxyphenyl)-, monohydrochloride may confer unique properties such as increased lipophilicity, which could enhance its ability to cross biological membranes and improve its efficacy in certain applications.
特性
CAS番号 |
130623-16-4 |
|---|---|
分子式 |
C14H19ClN2O2S |
分子量 |
314.8 g/mol |
IUPAC名 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-propoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-2-9-18-12-5-3-11(4-6-12)13(17)10-19-14-15-7-8-16-14;/h3-6H,2,7-10H2,1H3,(H,15,16);1H |
InChIキー |
VUKCVARRWLFVBZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)CSC2=NCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)







![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)




